Tert-butyl 2-methylpent-4-enoate

Description

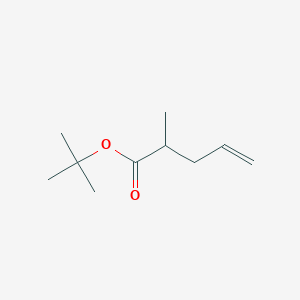

Tert-butyl 2-methylpent-4-enoate is an ester derivative characterized by a tert-butyl ester group and a pent-4-enoate backbone substituted with a methyl group at the C2 position. Its tert-butyl group enhances steric bulk, influencing reactivity and stability, while the α,β-unsaturated ester moiety enables participation in conjugate addition or cycloaddition reactions .

Properties

IUPAC Name |

tert-butyl 2-methylpent-4-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O2/c1-6-7-8(2)9(11)12-10(3,4)5/h6,8H,1,7H2,2-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDIGCKZNGWGYKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC=C)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-butyl 2-methylpent-4-enoate can be synthesized through several methods. One common synthetic route involves the esterification of 2-methylpent-4-enoic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-methylpent-4-enoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted esters or amides, depending on the nucleophile used.

Scientific Research Applications

Tert-butyl 2-methylpent-4-enoate has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound can be used in the synthesis of biologically active molecules and as a probe in biochemical studies.

Medicine: It may serve as an intermediate in the synthesis of pharmaceuticals and other therapeutic agents.

Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 2-methylpent-4-enoate depends on the specific reaction it undergoes. In general, the compound’s reactivity is influenced by the presence of the ester group and the alkene moiety. The ester group can undergo nucleophilic attack, leading to various substitution or hydrolysis reactions. The alkene moiety can participate in addition reactions, such as hydrogenation or halogenation.

Comparison with Similar Compounds

Key Observations :

- Electron-donating groups (e.g., -OCH₃) upshift aromatic carbon signals in $^{13}\text{C NMR}$, while electron-withdrawing groups (e.g., -NO₂) deshield adjacent carbons .

- Bulky substituents (e.g., naphthyl in (R)-tert-butyl 2-amino-5-(naphthalen-2-yl)-...) reduce optical activity due to restricted rotation .

Functional Group Variants

Ketone-Containing Analogs

Amide Derivatives

Methyl 2-(tert-butyl-1-carboxy-but-3-enamido)pent-4-enoate (Compound 12) incorporates an amide group, enabling hydrogen bonding and altering solubility. Its synthesis via Boc protection (Boc₂O/DMAP) yields a 79% mixture of regioisomers (66% 12, 33% 12a), highlighting challenges in regioselective esterification .

Biological Activity

Tert-butyl 2-methylpent-4-enoate is an organic compound with notable biological activities, particularly in pharmacological applications. This article reviews its biological effects, mechanisms of action, and potential therapeutic uses, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C₉H₁₈O₂

- Molecular Weight : 158.24 g/mol

- CAS Number : 93958-20-4

This compound features a tert-butyl group attached to a 2-methylpent-4-enoate moiety, contributing to its unique reactivity and biological interactions.

Research indicates that this compound exhibits several biological activities through various mechanisms:

- Anti-inflammatory Properties : The compound has been studied for its ability to inhibit enzymes involved in the inflammatory process. Specifically, it acts as an inhibitor of Hematopoietic Prostaglandin D Synthase (H-PGDS), which is implicated in neurodegenerative diseases and musculoskeletal disorders .

- Cytotoxic Effects : In vitro studies have shown that this compound can induce apoptosis in certain cancer cell lines. This cytotoxicity is believed to be mediated through the generation of reactive oxygen species (ROS) and subsequent activation of apoptotic pathways .

- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties against various bacterial strains, likely due to its ability to disrupt cellular membranes .

Inhibition of H-PGDS

A significant study demonstrated that this compound effectively inhibits H-PGDS, leading to reduced levels of Prostaglandin D2 (PGD2). PGD2 is known to play a role in inflammation and pain signaling pathways. Inhibition of this enzyme could provide therapeutic benefits for conditions like Duchenne muscular dystrophy and other inflammatory diseases .

Cytotoxicity in Cancer Cells

In a controlled laboratory setting, this compound was tested on several cancer cell lines, including breast and colon cancer cells. The results indicated a dose-dependent increase in cytotoxicity, with IC50 values suggesting effective concentrations for inducing apoptosis. The mechanism was linked to oxidative stress induction, leading to mitochondrial dysfunction and cell death .

Antimicrobial Testing

In antimicrobial assays, this compound showed promising activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pyogenes. The minimum inhibitory concentration (MIC) was determined to be relatively low, indicating potent antimicrobial effects that warrant further investigation for potential use in treating bacterial infections .

Table 1: Biological Activity Summary of this compound

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.